molecular formula C12H13NO2 B15199047 (S)-(1-Methyl-prop-2-ynyl)-carbamic acid benzyl ester

(S)-(1-Methyl-prop-2-ynyl)-carbamic acid benzyl ester

Cat. No.: B15199047
M. Wt: 203.24 g/mol
InChI Key: PKTVPNRRPSWWMS-JTQLQIEISA-N
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Description

Benzyl (S)-but-3-yn-2-ylcarbamate is an organic compound that features a benzyl group attached to a but-3-yn-2-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-but-3-yn-2-ylcarbamate typically involves the reaction of benzyl chloroformate with (S)-but-3-yn-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of Benzyl (S)-but-3-yn-2-ylcarbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-but-3-yn-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl (S)-but-3-yn-2-one, while reduction could produce benzyl (S)-but-3-yn-2-amine.

Scientific Research Applications

Benzyl (S)-but-3-yn-2-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (S)-but-3-yn-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the but-3-yn-2-yl group.

    But-3-yn-2-ylcarbamate: Similar structure but lacks the benzyl group.

    Phenyl carbamate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

Benzyl (S)-but-3-yn-2-ylcarbamate is unique due to the presence of both the benzyl and but-3-yn-2-yl groups, which confer specific chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

benzyl N-[(2S)-but-3-yn-2-yl]carbamate

InChI

InChI=1S/C12H13NO2/c1-3-10(2)13-12(14)15-9-11-7-5-4-6-8-11/h1,4-8,10H,9H2,2H3,(H,13,14)/t10-/m0/s1

InChI Key

PKTVPNRRPSWWMS-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C#C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C#C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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